4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride
Description
4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride is a piperidine derivative featuring a carbothioamide group (-C(S)NH₂), a methylamine substituent, and an amino group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to H3-receptor antagonists, where the carbothioamide group and substituent positions are critical for receptor binding and activity .
Properties
IUPAC Name |
4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQBGBPZXNTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride typically involves the reaction of N-methylpiperidine with carbon disulfide and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula . It features a piperidine ring, which is a common structure in many pharmacologically active compounds. The presence of the amino and carbothioamide functional groups contributes to its reactivity and potential biological activity.
Drug Development
4-Amino-N-methylpiperidine-1-carbothioamide;hydrochloride is primarily utilized in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been used as a building block in the synthesis of MCHr1 antagonists, which are investigated for their potential in treating obesity and metabolic disorders .
Biochemical Studies
The compound serves as a tool in biochemical research to explore mechanisms of action for various biological pathways. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions, particularly in neuropharmacology where piperidine derivatives are known to influence neurotransmitter systems .
Synthesis of Novel Compounds
Researchers have employed this compound in the synthesis of quinolin-2(1H)-one derivatives and other heterocyclic compounds. These derivatives are often evaluated for their antimicrobial and anticancer properties, showcasing the versatility of this compound in generating new pharmaceuticals .
Case Study 1: MCHr1 Antagonists
In a study focusing on the synthesis of MCHr1 antagonists, this compound was utilized as an intermediate. The resulting compounds demonstrated significant binding affinity and selectivity towards the MCH receptor, indicating potential therapeutic applications in obesity management .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications enhanced the efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics .
Data Tables
| Application Area | Description | Example Compounds/Studies |
|---|---|---|
| Drug Development | Synthesis of pharmacologically active compounds | MCHr1 antagonists |
| Biochemical Studies | Exploration of receptor-ligand interactions | Neuropharmacological studies |
| Synthesis of Novel Compounds | Creation of heterocyclic compounds with potential therapeutic effects | Quinolin-2(1H)-one derivatives |
| Antimicrobial Activity | Evaluation of synthesized derivatives against bacterial strains | Antimicrobial efficacy studies |
Mechanism of Action
The mechanism of action of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Key Substituents | Biological Target | Solubility (HCl Salt) |
|---|---|---|---|---|
| 4-Amino-N-methylpiperidine-1-carbothioamide HCl | C7H16ClN3S | 4-amino, N-methyl, carbothioamide | H3 receptor (putative) | High (hydrochloride) |
| N-Cyclohexyl-4-methylpiperidine-1-carbothioamide | C13H24N2S | Cyclohexyl, methyl | H3 receptor antagonist | Moderate |
| N,4-Dimethyl-4-piperidinecarboxamide HCl | C8H17ClN2O | Carboxamide | Not reported | High |
| Fenspiride HCl | C15H21ClN2O2 | Spirocyclic oxazolidinone | Anti-inflammatory | Moderate |
Research Findings and Implications
- Conformational Rigidity: The carbothioamide group in 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride stabilizes a chair conformation, critical for receptor binding. This contrasts with carboxamide derivatives, which exhibit greater conformational flexibility .
- Analytical Methods: HPLC and spectrophotometric techniques (e.g., as used for nortriptyline and fluphenazine hydrochlorides in ) are applicable for quantifying this compound, leveraging its UV absorption properties.
Biological Activity
4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
This compound is a derivative of piperidine, characterized by a thiourea functional group. Its molecular structure allows for interactions with various biological targets, which can influence its pharmacological effects.
The compound's biological activity can be attributed to its interaction with specific proteins and enzymes. Notably, it has been studied for its potential as a modulator of P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance (MDR) in cancer cells. The ability to inhibit or stimulate ATPase activity in P-gp is significant for overcoming drug resistance in cancer therapies .
ATPase Activity
Research indicates that compounds similar to this compound can stimulate or inhibit P-gp ATPase activity, which is essential for understanding their role as drug efflux inhibitors. In vitro studies have shown that certain derivatives can effectively reverse paclitaxel resistance in HEK293 cells overexpressing P-gp .
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound. These include:
- Cell Viability Assays : Assessing cytotoxicity against various cancer cell lines.
- Drug Interaction Studies : Evaluating the compound's ability to enhance the efficacy of standard chemotherapeutics by inhibiting efflux mechanisms.
- In Vivo Studies : Testing the compound's effectiveness in animal models to determine its therapeutic potential.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxic effects, particularly when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .
- P-glycoprotein Modulation : The compound has shown promise in modulating P-glycoprotein activity, which is critical for enhancing the bioavailability of co-administered drugs. This property is particularly relevant in the context of treating cancers with high levels of drug resistance .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
